6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a methoxybenzenesulfonyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form the intermediate 4-(4-methoxybenzenesulfonyl)piperazine. This intermediate is then reacted with 2-methyl-4-chloro-6-(4-methylphenyl)pyrimidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group yields a sulfide derivative .
Scientific Research Applications
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for acetylcholinesterase and butyrylcholinesterase.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. It binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. This action is beneficial in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]benzonitrile
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N5O3S |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O3S/c1-17-4-6-19(7-5-17)26-22-16-23(25-18(2)24-22)27-12-14-28(15-13-27)32(29,30)21-10-8-20(31-3)9-11-21/h4-11,16H,12-15H2,1-3H3,(H,24,25,26) |
InChI Key |
KKJGJOLADJYSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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